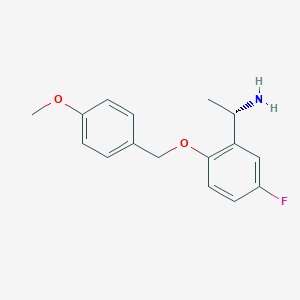

(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZQRBLOCNIWHY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine typically involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxybenzaldehyde and (S)-1-phenylethylamine.

Formation of the Benzyl Ether: The hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde is protected by reacting it with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate, forming the benzyl ether.

Reductive Amination: The protected aldehyde is then subjected to reductive amination with (S)-1-phenylethylamine using a reducing agent like sodium triacetoxyborohydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The aromatic ring can be reduced to a cyclohexane derivative using hydrogenation catalysts.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of thiol or amine-substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and certain types of cancer.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in inhibiting specific enzymes associated with cancer cell proliferation. The fluorine atom in the compound enhances metabolic stability, which is crucial for developing effective therapeutics .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties.

Synthetic Route Example:

The synthesis typically involves:

- Protection of hydroxyl groups using 4-methoxybenzyl chloride.

- Reductive amination with (S)-1-phenylethylamine using sodium triacetoxyborohydride .

Material Science

In material science, this compound is utilized to develop novel materials with unique electronic and optical properties. Its incorporation into polymers can lead to enhanced performance in electronic devices.

Application Example:

Research has demonstrated that incorporating fluorinated compounds into polymer matrices can improve their thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of (S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic ring and amine group facilitate binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities, differing primarily in substituents, stereochemistry, or aromatic substitution patterns:

Pharmacological and Physicochemical Properties

- Fluorine Impact: The 5-fluoro substituent in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethan-1-amine) .

- Methoxybenzyloxy Group : This moiety increases steric bulk and may influence receptor binding kinetics, contrasting with morpholine-substituted analogs .

- Stereochemistry : The S-configuration is critical for enantioselective interactions, as seen in (S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine, which differs from R-configured analogs in target selectivity .

- Opioid Activity : Metonitazene and related benzimidazole derivatives demonstrate high potency due to nitro and methoxybenzyl groups, a feature absent in the target compound .

Biological Activity

(S)-1-(5-fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethan-1-amine, also known by its chemical formula C16H18FNO2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and anticancer properties, and discusses relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a fluorinated phenyl ring and a methoxybenzyl ether moiety, which are significant for its biological interactions. The presence of a fluorine atom can enhance lipophilicity, potentially improving cell membrane permeability and bioactivity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds structurally similar to this compound. For instance, fluoroaniline derivatives have shown promising antibacterial effects against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | MIC (µM) | Reference |

|---|---|---|---|

| Compound 3f | 10.08 ± 0.06 | 15.95 ± 0.08 | |

| This compound | Not reported | Not reported | Current Study |

| Streptomycin | Not applicable | 15.95 ± 0.08 |

The SAR analysis indicates that the introduction of halogen substituents enhances the membrane-damaging properties of these compounds, which is crucial for their antibacterial efficacy.

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential in inhibiting cancer cell proliferation. Preliminary studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Similar Compounds

The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors like caspase-9 in treated samples.

Case Studies and Research Findings

- Antibacterial Efficacy : A study involving fluoroaniline derivatives demonstrated that certain structural modifications could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds exhibited zones of inhibition ranging from moderate to significant against tested strains, indicating their potential as therapeutic agents against resistant bacterial infections .

- Cytotoxicity in Cancer Models : Research on related compounds has shown promising results in inhibiting growth in breast cancer cell lines, with some derivatives demonstrating lower IC50 values than established chemotherapeutics like 5-Fluorouracil . These findings suggest that this compound may warrant further investigation as a potential anticancer agent.

Q & A

Q. Key Considerations :

- Biocatalytic routes prioritize enantiomeric purity but require enzyme optimization (e.g., substrate scope adjustments).

- Traditional synthesis allows structural flexibility but may involve toxic reagents (e.g., POCl₃).

What safety protocols are critical during handling and storage of this compound?

Basic Research Question

Methodological Answer :

Based on structurally similar amines (e.g., 1-(5-ethylfuran-2-yl)-2-methoxyethan-1-amine):

- Handling :

- Use PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Work in a fume hood to avoid inhalation (acute oral toxicity category 4) .

- Storage :

- Store at –20°C in airtight, light-resistant containers (prevents degradation of methoxybenzyl groups) .

- Label containers with hazard codes (e.g., H302: Harmful if swallowed) .

Q. Emergency Measures :

- For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses (prevents solvent spread) .

Which spectroscopic techniques are most effective for structural characterization?

Basic Research Question

Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., amine N–H stretch at 3300–3500 cm⁻¹, C–F stretch at 1100–1200 cm⁻¹) .

- NMR :

- Chiral HPLC : Confirm enantiopurity using cellulose-based columns (e.g., Chiralpak IC) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

How can enzyme-catalyzed synthesis be optimized to improve yield and enantioselectivity?

Advanced Research Question

Methodological Answer :

Strategies from ω-Transaminase Systems :

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., –F) to enhance binding affinity .

- Biphasic Systems : Use 2-MeTHF or isooctane to reduce acetophenone (by-product) inhibition .

- Directed Evolution : Mutate active-site residues (e.g., Y152F in Chromobacterium violaceum transaminase) to expand substrate scope .

Q. Case Study :

- A two-phase system increased product concentration from 1.2 mM to 25 mM, achieving 85% yield .

How do researchers resolve contradictions in catalytic efficiency across transaminase variants?

Advanced Research Question

Methodological Answer :

Data Contradiction Analysis :

| Enzyme Source | Optimal pH | Substrate Tolerance | Observed Efficiency | Hypothesis |

|---|---|---|---|---|

| Arthrobacter sp. | 8.5 | Limited to small amines | 40% conversion | Steric hindrance from methoxybenzyl group |

| C. violaceum (engineered) | 7.5 | Broad (bulky substrates) | 78% conversion | Flexible active site accommodates aryl groups |

Q. Resolution Steps :

Perform molecular docking to assess substrate-enzyme interactions.

Modify reaction conditions (e.g., co-solvents like DMSO to enhance solubility) .

What strategies guide the design of analogs to study structure-activity relationships (SAR)?

Advanced Research Question

Methodological Answer :

SAR Design Framework :

Core Modifications :

- Replace 4-methoxybenzyl with 4-chlorobenzyl (alters electronic effects) .

- Substitute fluorine with –CF₃ (enhances metabolic stability) .

Stereochemical Variations : Synthesize (R)-enantiomer to compare binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.